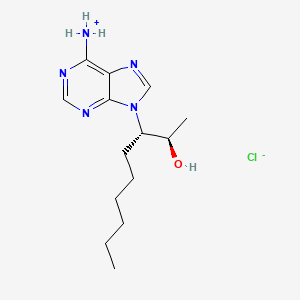

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Overview

Description

Erythro-9-(2-hydroxy-3-nonyl)adenine is a chemical compound known for its potent inhibitory effects on adenosine deaminase and cyclic nucleotide phosphodiesterase type 2 (PDE2). It is widely used in scientific research due to its ability to modulate various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine typically involves the reaction of adenine with a nonyl halide in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of erythro-9-(2-hydroxy-3-nonyl)adenine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Erythro-9-(2-hydroxy-3-nonyl)adenine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various analogs

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed

Major Products Formed

The major products formed from these reactions include various substituted adenine derivatives, which are useful in different biochemical assays and research applications .

Scientific Research Applications

Erythro-9-(2-hydroxy-3-nonyl)adenine has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study enzyme kinetics and inhibition.

Biology: It helps in understanding cellular signaling pathways and gene expression.

Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

Industry: It is used in the development of pharmaceuticals and as a research reagent .

Mechanism of Action

Erythro-9-(2-hydroxy-3-nonyl)adenine exerts its effects by inhibiting adenosine deaminase and PDE2. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which modulate various cellular processes. The compound targets specific molecular pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Rolipram: Another PDE inhibitor but with different selectivity.

Theophylline: A non-selective PDE inhibitor with broader effects.

Dipyridamole: Inhibits PDE and has additional antiplatelet effects .

Uniqueness

Erythro-9-(2-hydroxy-3-nonyl)adenine is unique due to its dual inhibitory action on adenosine deaminase and PDE2, making it a valuable tool in research for studying complex biochemical pathways and developing targeted therapies .

Biological Activity

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly known as EHNA, is a compound with significant biological activity, particularly as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE2). This article explores the compound's biological mechanisms, effects on stem cell differentiation, and implications for therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C14H23N5O.HCl

- Purity : ≥98%

EHNA functions primarily through the inhibition of two key enzymes:

- Adenosine Deaminase (ADA) :

- Cyclic Nucleotide Phosphodiesterase 2 (PDE2) :

Inhibition of Stem Cell Differentiation

Recent studies have demonstrated that EHNA can suppress spontaneous differentiation of human embryonic stem cells (hESCs). When hESCs are cultured in feeder-free conditions supplemented with EHNA, they maintain pluripotency markers such as NANOG and POU5F1 over extended passages without differentiation. This effect is attributed to EHNA's ability to block both spontaneous and directed differentiation pathways .

Key Findings :

- Cell Culture Studies : hESCs maintained with EHNA showed no reduction in pluripotency markers after more than 10 passages compared to controls with basic fibroblast growth factor (bFGF) .

- Mechanism Exploration : The differentiation-blocking properties of EHNA do not appear to be solely due to its ADA or PDE2 inhibitory actions, suggesting an unidentified mechanism at play .

Effects on Immune Response

EHNA has been studied for its effects on human lymphocyte responses. In experiments using peripheral blood mononuclear cells, EHNA inhibited the incorporation of tritiated thymidine and leucine into macromolecules, indicating a suppression of lymphocyte activation in response to mitogens such as concanavalin A (Con A) .

| Concentration (μM) | ADA Inhibition (%) | Thymidine Uptake Inhibition (%) |

|---|---|---|

| 0.3 | 90 | Significant |

| 100 | - | Minimal |

Study on hESC Differentiation

A study published in the Biochemical Journal highlighted the role of EHNA in maintaining hESC pluripotency. The research indicated that EHNA could serve as a substitute for bFGF in large-scale stem cell culture processes, enhancing the feasibility of producing hESCs for therapeutic applications .

Immunological Impact

Research examining the immunological effects of EHNA revealed that it can significantly impair lymphocyte proliferation in vitro, providing insights into its potential use in modulating immune responses in conditions characterized by hyperactivity or autoimmunity .

Properties

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040473 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-49-3, 58337-38-5 | |

| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , ] ADA catalyzes the conversion of adenosine to inosine. By inhibiting ADA, EHNA hydrochloride increases extracellular and intracellular adenosine levels, which can exert various physiological effects depending on the cell type and context. [, , , , , ]

ANone: EHNA hydrochloride's inhibition of ADA leads to the accumulation of adenosine, potentiating its effects on various signaling pathways. These include:

- A2A receptor-mediated stimulation: In the mouse stomach, EHNA hydrochloride enhances adenosine's stimulatory effect on the release of both somatostatin-like immunoreactivity (SLI) and ghrelin via the A2A receptor. [, ]

- A2B receptor-mediated effects: EHNA hydrochloride potentiates adenosine's action on the A2B receptor in airway smooth muscle cells, contributing to contractile effects. [] It also appears essential for adenosine-mediated stimulation of epithelial ciliary motility and clearance via the A2B receptor. []

- cAMP-dependent pathways: In chondrocytes, EHNA hydrochloride, in conjunction with exogenous adenosine, enhances the suppression of LPS-stimulated NO production. This effect is likely mediated by A2A receptor activation and subsequent cAMP production. [] Similarly, in human arterial smooth muscle cells, EHNA hydrochloride enhances adenosine-induced apoptosis, a process also involving cAMP signaling. []

ANone: EHNA hydrochloride exerts a range of effects depending on the cell type and context:

- Chondrocytes: It suppresses lipopolysaccharide (LPS)-induced NO production and stimulates cAMP accumulation, suggesting a potential therapeutic role in arthritis. [, ]

- Smooth muscle cells: It inhibits proliferation and promotes apoptosis, suggesting potential implications for vascular remodeling in hypertension and atherosclerosis. [, ]

- Mouse stomach: It stimulates the release of both somatostatin-like immunoreactivity (SLI) and ghrelin, suggesting a role in regulating gastric acid secretion and energy metabolism. [, ]

- Airway smooth muscle cells: It enhances adenosine's contractile effects, potentially impacting bronchodilation. []

- Bronchial epithelial cells: It facilitates adenosine-mediated cellular migration, contributing to epithelial repair. []

ANone: The molecular formula of EHNA hydrochloride is C16H26N6O • HCl, and its molecular weight is 354.88 g/mol.

ANone: While the provided research papers do not present detailed spectroscopic data for EHNA hydrochloride, its structure and properties have been extensively studied. Researchers interested in spectroscopic data can refer to specialized chemical databases or conduct further experimental analyses.

ANone: The research primarily focuses on the biological activity of EHNA hydrochloride. While specific information on material compatibility and stability under various conditions is limited, researchers should consider factors like pH, temperature, and solvent compatibility during experimental design.

A: EHNA hydrochloride is primarily known as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its application focuses on modulating adenosine levels by inhibiting ADA. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.